molecular formula C13H8FNO B11893048 5-(4-Fluoronaphthalen-1-yl)oxazole

5-(4-Fluoronaphthalen-1-yl)oxazole

Cat. No.: B11893048
M. Wt: 213.21 g/mol
InChI Key: LSPHPRIHTIHWBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Fluoronaphthalen-1-yl)oxazole is a heterocyclic compound that features an oxazole ring fused with a naphthalene ring substituted with a fluorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluoronaphthalen-1-yl)oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-fluoronaphthaldehyde with an oxazole precursor in the presence of a base. The reaction conditions often require heating and the use of solvents such as dimethylformamide (DMF) or toluene .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluoronaphthalen-1-yl)oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with carboxyl or hydroxyl groups, while substitution reactions can introduce various functional groups into the naphthalene ring .

Scientific Research Applications

5-(4-Fluoronaphthalen-1-yl)oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Fluoronaphthalen-1-yl)oxazole involves its interaction with various molecular targets. The oxazole ring can bind to enzymes and receptors through non-covalent interactions, influencing biological pathways. This binding can lead to the inhibition or activation of specific enzymes, affecting cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(naphthalen-1-yl)oxazole
  • 5-(4-Methoxyphenyl)oxazole
  • 5-(4-Methylphenyl)oxazole

Uniqueness

5-(4-Fluoronaphthalen-1-yl)oxazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug development .

Biological Activity

5-(4-Fluoronaphthalen-1-yl)oxazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including interaction studies, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H8FNOC_{14}H_8FNO, with a molecular weight of approximately 218.22 g/mol. The compound features a fluorinated naphthalene moiety and an oxazole ring, which contribute to its unique electronic properties and biological activity. The presence of the fluorine atom enhances lipophilicity, potentially improving bioavailability compared to non-fluorinated analogs .

Interaction Studies

Recent studies have demonstrated that this compound interacts with various biological macromolecules, including proteins and nucleic acids. These interactions are crucial for understanding the compound's mechanism of action and therapeutic potential. Techniques such as molecular docking and spectroscopy have been employed to elucidate these interactions .

Binding Affinity and Activity

The binding affinity of this compound at various biological targets has been investigated. For example, preliminary studies indicate its potential as a modulator of ion channels and receptors, which are critical in numerous physiological processes .

Anticancer Properties

One of the most promising areas of research for this compound is its anticancer activity. A study synthesized several derivatives and evaluated their cytotoxic effects against various cancer cell lines, including fibrosarcoma (HT-1080), breast (MCF-7 and MDA-MB-231), and lung carcinoma (A-549). Among these compounds, some exhibited significant growth inhibition with IC50 values indicating potent anticancer properties .

Table 1: Cytotoxic Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 5eHT-108019.56Induces apoptosis via caspase activation
Compound 5fMDA-MB-23125.00Cell cycle arrest at G2M phase
Compound 5gA-54930.00Mitochondrial pathway activation

The mechanism by which this compound induces apoptosis involves the activation of caspase pathways and cell cycle arrest. Studies using Annexin V staining and caspase activity assays have confirmed that the compound can trigger apoptotic cell death in targeted cancer cells .

Synthesis Methods

The synthesis of this compound can be achieved through various multi-step synthetic routes, often involving the reaction of fluorinated naphthalene derivatives with oxazole precursors. These methods allow for the efficient production of the compound while maintaining high purity levels .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Antiviral Activity : While primarily studied for its anticancer properties, some derivatives have shown potential antiviral activity against SARS-CoV-2, although further research is needed to quantify this effect .
  • Antifungal Properties : Related compounds have demonstrated moderate to high antifungal activity against agricultural pathogens, suggesting broader applications in agriculture as well .

Properties

Molecular Formula

C13H8FNO

Molecular Weight

213.21 g/mol

IUPAC Name

5-(4-fluoronaphthalen-1-yl)-1,3-oxazole

InChI

InChI=1S/C13H8FNO/c14-12-6-5-11(13-7-15-8-16-13)9-3-1-2-4-10(9)12/h1-8H

InChI Key

LSPHPRIHTIHWBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)C3=CN=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.